2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

Physical property Boiling point Isomer comparison

2-(Difluoromethyl)-4-fluoro-1-nitrobenzene is a fluorinated aromatic compound belonging to the class of nitrobenzenes, featuring a difluoromethyl group, a fluorine atom, and a nitro group on a benzene ring. It serves as a versatile synthetic intermediate, particularly in the development of agrochemicals and pharmaceuticals, where the introduction of fluorinated groups can enhance biological activity and metabolic stability.

Molecular Formula C7H4F3NO2
Molecular Weight 191.11 g/mol
CAS No. 1214333-17-1
Cat. No. B1391538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-4-fluoro-1-nitrobenzene
CAS1214333-17-1
Molecular FormulaC7H4F3NO2
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(F)F)[N+](=O)[O-]
InChIInChI=1S/C7H4F3NO2/c8-4-1-2-6(11(12)13)5(3-4)7(9)10/h1-3,7H
InChIKeyADBUIWGABVQONJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-4-fluoro-1-nitrobenzene (CAS 1214333-17-1) as a Key Fluorinated Aromatic Intermediate for Pharmaceutical and Agrochemical Synthesis


2-(Difluoromethyl)-4-fluoro-1-nitrobenzene is a fluorinated aromatic compound belonging to the class of nitrobenzenes, featuring a difluoromethyl group, a fluorine atom, and a nitro group on a benzene ring [1]. It serves as a versatile synthetic intermediate, particularly in the development of agrochemicals and pharmaceuticals, where the introduction of fluorinated groups can enhance biological activity and metabolic stability [2]. The compound is supplied by multiple vendors with a typical purity of 95-98% and requires refrigerated storage at 2-8°C [3].

Why 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene Cannot Be Replaced by a Closely Related Analog in Critical Synthetic Pathways


Fluorinated nitrobenzene derivatives exhibit distinct physicochemical properties and reactivity profiles that are highly dependent on the substitution pattern on the aromatic ring . Simple substitution of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene with an isomer or a related compound can lead to altered boiling points, different storage requirements, and divergent downstream reactivity, which may compromise the reproducibility, yield, and purity of multi-step syntheses [1]. Therefore, procurement decisions must be guided by specific, quantifiable property differences, as detailed below.

Quantitative Differentiation of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene (CAS 1214333-17-1) Against Key Isomers and Analogs


Boiling Point: 42°C Higher Than a Common Isomer, Indicating Altered Intermolecular Forces

The predicted boiling point of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene is 254.5±35.0 °C at 760 mmHg [1]. In contrast, the isomer 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene (CAS 63878-71-7) has a predicted boiling point of 212.3±40.0 °C . The 42°C difference reflects distinct intermolecular interactions arising from the different substitution patterns, which can influence distillation conditions and thermal stability requirements in downstream processing.

Physical property Boiling point Isomer comparison

Storage Requirement: Refrigeration Essential, Contrasting with Room-Temperature Stable Isomers

2-(Difluoromethyl)-4-fluoro-1-nitrobenzene requires refrigerated storage at 2-8°C [1]. In comparison, the isomer 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene (CAS 63878-71-7) is reported to be stable at room temperature . This difference in recommended storage conditions indicates a potential disparity in thermal or chemical stability, which has direct implications for laboratory handling, inventory management, and the shelf-life of the compound.

Storage Stability Isomer comparison

Purity Availability: Consistent 95-98% Range Across Vendors, with Analytical Documentation

Commercial sources of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene consistently report purities of 95-98% . This is comparable to the purities reported for the isomers 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene (95-98%) and 4-(Difluoromethyl)-2-fluoro-1-nitrobenzene (95-98%) . However, vendors such as Bidepharm provide batch-specific quality control documentation including NMR, HPLC, and GC reports for 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene , which may be a critical factor for regulated or high-precision applications.

Purity Quality control Vendor comparison

Lipophilicity: LogP ~2.2, Influencing Partitioning Behavior in Multi-Step Syntheses

The calculated logP (octanol-water partition coefficient) for 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene is approximately 2.17 [1]. This value is similar to the logP of its isomer 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene, which is reported as 2.5-2.67 [2]. The moderate lipophilicity is a consequence of the fluorinated substituents and can affect the compound's solubility and extraction behavior in aqueous-organic workups during synthesis.

Lipophilicity LogP Physicochemical property

Patent-Exemplified Intermediate: Role in GSK's Pharmaceutical Development (WO2013/28371)

2-(Difluoromethyl)-4-fluoro-1-nitrobenzene is explicitly cited as a synthetic intermediate in patent WO2013/28371 A1, assigned to Glaxo Group Limited [1]. The patent, which relates to compounds for therapeutic use, mentions the compound on page/column 52 . While not providing direct performance data against a comparator, this patent inclusion provides a documented precedence for the compound's utility in pharmaceutical synthesis, which may be absent for some closely related isomers.

Patent Pharmaceutical intermediate Synthetic application

Recommended Application Scenarios for 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene Based on Quantitative Evidence


High-Temperature Synthetic Transformations Requiring a Higher Boiling Point Intermediate

The significantly higher boiling point (254.5°C vs. 212.3°C for a common isomer) [1] makes this compound more suitable for reaction sequences that involve elevated temperatures or high-boiling solvents, where lower-boiling analogs might prematurely evaporate or degrade.

Synthetic Workflows with Refrigerated Storage Infrastructure

Given the requirement for refrigerated storage at 2-8°C [2], this compound is best procured by facilities with established cold-chain management. For laboratories lacking refrigeration capacity, room-temperature stable isomers may be a more practical alternative.

Pharmaceutical Intermediate Development Aligned with GSK Patent WO2013/28371

For research groups working on compounds related to the therapeutic targets disclosed in WO2013/28371 A1 [3], using the exact patent-exemplified intermediate can ensure consistency with the original synthetic route and facilitate potential IP considerations.

Quality-Controlled Synthesis Requiring Batch-Specific Analytical Documentation

When regulatory compliance or precise reproducibility is critical, procurement of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene from vendors providing batch-specific NMR, HPLC, and GC reports (e.g., Bidepharm) offers a clear advantage over sourcing from suppliers with less rigorous quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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